molecular formula C10H7BrN2O4 B8151216 2,5-Dioxopyrrolidin-1-yl 4-bromopicolinate

2,5-Dioxopyrrolidin-1-yl 4-bromopicolinate

Cat. No.: B8151216
M. Wt: 299.08 g/mol
InChI Key: WYRYDHHXIRDNHD-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-bromopicolinate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a bromopyridine moiety and a dioxopyrrolidinyl group, which contribute to its reactivity and functionality in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromopicolinate typically involves the reaction of 4-bromopyridine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-bromopicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate (K3PO4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative .

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromopicolinate involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromine atom in the pyridine ring can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-bromopicolinate is unique due to the presence of both the bromopyridine and dioxopyrrolidinyl groups, which confer distinct reactivity and functionality. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromopyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c11-6-3-4-12-7(5-6)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRYDHHXIRDNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=NC=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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